三叶苷2/'/'-乙酸酯

描述

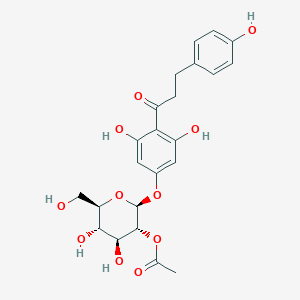

Trilobatin 2’'-acetate is a sweet dihydrochalcone glucoside derived from the leaves of Lithocarpus pachyphyllus. It is known for its intense sweetness and minimal caloric value, making it an attractive natural sweetener. This compound has gained attention due to its potential health benefits, including anti-inflammatory and glucose-lowering effects .

科学研究应用

Trilobatin 2’'-acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of sweeteners.

Biology: It is investigated for its antioxidant and anti-inflammatory properties, as well as its potential to modulate glucose metabolism.

Medicine: Trilobatin 2’'-acetate is explored for its potential therapeutic effects in managing diabetes and other metabolic disorders.

Industry: It is used as a natural sweetener in food and beverage products, offering a healthier alternative to traditional sugars .

作用机制

Target of Action

Trilobatin 2/‘/’-acetate, a natural dihydrochalcone compound, has been found to primarily target the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . These pathways play vital roles in oxidative stress and insulin signaling transduction, which are crucial in the pathogenesis of type 2 diabetes mellitus (T2DM) .

Mode of Action

Trilobatin 2/‘/’-acetate interacts with its targets by activating the Nrf2/ARE signaling pathway and regulating the insulin signaling transduction pathway . It promotes Nrf2 translocation from the cytoplasm to the nucleus, increases the protein expressions of HO-1, NQO-1, and GLUT-2, and the phosphorylation levels of Akt and GSK-3 βSer 9. It also decreases the protein expressions of keap1 and the phosphorylation levels of IRS-1 Ser 307 and GSK-3 βTyr 216 .

Biochemical Pathways

The compound affects the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . Activation of the Nrf2/ARE pathway leads to the transcription of antioxidant response element-dependent genes, which encode detoxifying enzymes and antioxidant proteins. This results in the reduction of reactive oxygen species and enhancement of antioxidant enzymes activities . The regulation of the IRS-1/GLUT2 pathway improves insulin resistance and promotes tolerances to exogenous glucose and insulin .

Pharmacokinetics

It’s known that the compound is derived from the leaves of lithocarpus polystachyus , suggesting that it might be absorbed through ingestion

Result of Action

Trilobatin 2/‘/’-acetate has been shown to exhibit anti-T2DM effects in KK-Ay mice . It significantly reduces high fasting blood glucose levels and insulin resistance, promotes tolerances to exogenous glucose and insulin, and regulates abnormal parameters of lipid metabolism . It also ameliorates the pancreatic islet morphology and increases the insulin expression of the islet .

Action Environment

The action of Trilobatin 2/‘/’-acetate can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as the presence of oxidative stress or insulin resistance . Additionally, the compound’s stability might be influenced by storage conditions . .

生化分析

Biochemical Properties

Trilobatin 2/‘/’-acetate interacts with various enzymes and proteins. For instance, it has been found to be efficiently catalyzed by Phloretin Glycosyltransferase2 (PGT2) to form 4′-o-glycosylation of phloretin . This interaction plays a crucial role in the biosynthesis of Trilobatin 2/‘/’-acetate .

Cellular Effects

Trilobatin 2/‘/’-acetate has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase glucose consumption, glycogen content, and the activity of hexokinase (HK) and pyruvate kinase (PK) in insulin-resistant HepG2 cells . It also reduces the content of reactive oxygen species and enhances antioxidant enzyme activities .

Molecular Mechanism

The molecular mechanism of Trilobatin 2/‘/’-acetate involves its interaction with various biomolecules. It has been found to regulate glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways, improving insulin resistance and reducing oxidative stress .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Trilobatin 2/‘/’-acetate in laboratory settings are limited, it has been shown to have significant effects on glucose metabolism and oxidative stress over time .

Dosage Effects in Animal Models

In animal models, Trilobatin 2/‘/’-acetate has been shown to significantly reduce the high fasting blood glucose level and insulin resistance in KK-Ay diabetic mice when administered at different doses (10, 50, and 100 mg/kg/d) for 4 weeks .

Metabolic Pathways

Trilobatin 2/‘/’-acetate is involved in various metabolic pathways. It has been found to ameliorate glycogen synthesis via the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway .

Transport and Distribution

It has been found to bind to Bovine Serum Albumin (BSA), which may aid in its transport and distribution .

Subcellular Localization

It has been found to promote Nrf2 that was translocated from cytoplasm to nucleus , suggesting that it may have effects on the activity or function of specific compartments or organelles.

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of trilobatin 2’‘-acetate involves the glycosylation of phloretin by the enzyme phloretin glycosyltransferase2 (PGT2). This enzyme catalyzes the 4’-O-glycosylation of phloretin to produce trilobatin. The reaction conditions typically involve the use of transient expression systems in Nicotiana benthamiana, where genes encoding chalcone synthase, double bond reductase, and PGT2 are introduced to reconstitute the biosynthetic pathway .

Industrial Production Methods

Industrial production of trilobatin 2’'-acetate can be achieved through biopharming and metabolic engineering in yeast. This approach allows for the large-scale production of the compound by optimizing the expression of key enzymes involved in its biosynthesis. The use of transgenic plants overexpressing PGT2 has also been explored to produce high concentrations of trilobatin in young leaves .

化学反应分析

Types of Reactions

Trilobatin 2’'-acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of trilobatin 2’'-acetate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of trilobatin 2’'-acetate include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

相似化合物的比较

Trilobatin 2’'-acetate can be compared with other similar compounds, such as:

Phloridzin: A bitter positional isomer of trilobatin found in domesticated apple leaves.

Trilobatin: The non-acetylated form of trilobatin 2’'-acetate, which also exhibits sweetening properties and health benefits.

Trilobatin 2’'-acetate stands out due to its unique combination of sweetness, minimal caloric value, and potential health benefits, making it a valuable compound for various applications.

属性

IUPAC Name |

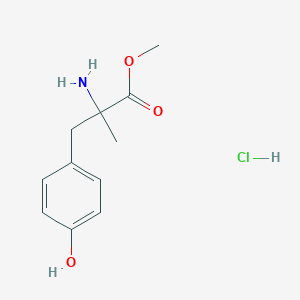

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of trilobatin 2″-acetate?

A1: Trilobatin 2″-acetate is a novel dihydrochalcone-glucoside. While its molecular formula and weight are not explicitly provided in the abstracts, its structure was elucidated using spectroscopic methods. These methods include one- and two-dimensional nuclear magnetic resonance spectroscopy (NMR) techniques like COSY, HMQC, and HMBC []. These techniques help determine the connectivity between atoms and provide crucial information about the compound's structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)